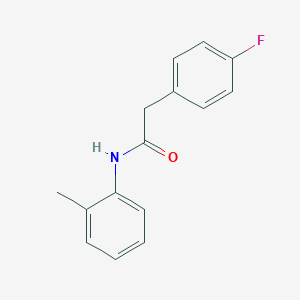
2-(4-fluorophenyl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-(2-methylphenyl)acetamide, also known as Fluoromethylphenidate (FMPH), is a novel psychoactive substance that has gained attention for its potential use in scientific research. FMPH is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, FMPH has a unique chemical structure that distinguishes it from methylphenidate, making it a promising candidate for various research applications.
作用機序
FMPH works by binding to the DAT and inhibiting the reuptake of dopamine, a neurotransmitter involved in reward, motivation, and pleasure. By blocking DAT, FMPH increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism of action is similar to that of methylphenidate, but FMPH has been shown to have a higher affinity for DAT, making it a more potent inhibitor.
Biochemical and Physiological Effects:
FMPH has been shown to have significant effects on neurotransmitter systems in the brain. In addition to its potent DAT inhibition, FMPH also affects the norepinephrine and serotonin systems, leading to increased levels of these neurotransmitters in the brain. These effects can lead to increased focus, attention, and motivation, making FMPH a promising candidate for the treatment of ADHD and other neurological disorders.
実験室実験の利点と制限
One of the primary advantages of FMPH for lab experiments is its potency and selectivity for DAT inhibition. This allows researchers to study the effects of DAT dysregulation in various neurological disorders with greater precision. However, FMPH also has some limitations, including its potential for abuse and its limited availability. These factors must be taken into consideration when designing experiments using FMPH.
将来の方向性
There are several future directions for research on FMPH. One area of interest is its potential for the treatment of ADHD and other neurological disorders. Studies have shown that FMPH has similar efficacy to methylphenidate in treating ADHD symptoms, but with fewer side effects. Another area of interest is its potential for the treatment of substance use disorders, particularly cocaine addiction. FMPH has been shown to reduce cocaine self-administration in animal models, making it a promising candidate for further research in this area. Finally, FMPH may also have potential as a research tool for studying the effects of DAT dysregulation in various neurological disorders.
合成法
FMPH can be synthesized using a straightforward process that involves the reaction of 4-fluoroacetophenone and 2-methylphenylamine in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure FMPH. The synthesis method is relatively simple and has been optimized for large-scale production.
科学的研究の応用
FMPH has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as a research tool to study the dopamine transporter (DAT) and its role in various neurological disorders. FMPH is a potent DAT inhibitor, which makes it an ideal candidate for studying the effects of DAT dysregulation in conditions such as ADHD, Parkinson's disease, and substance use disorders.
特性
分子式 |
C15H14FNO |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14FNO/c1-11-4-2-3-5-14(11)17-15(18)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
PJVMIAYHAHTJQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



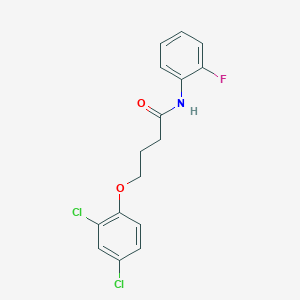

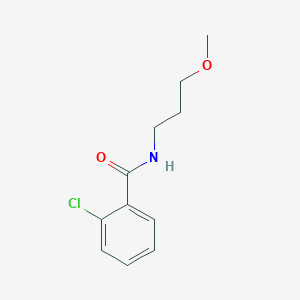
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
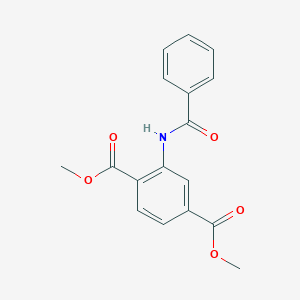
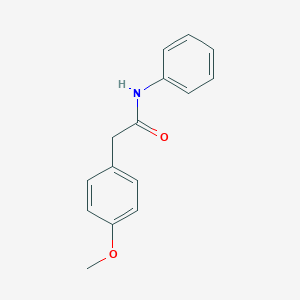
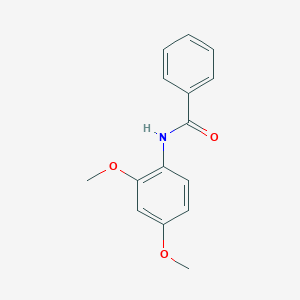
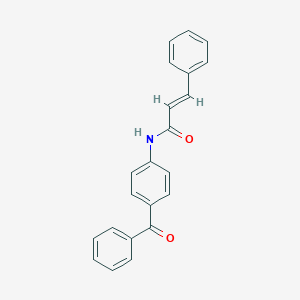
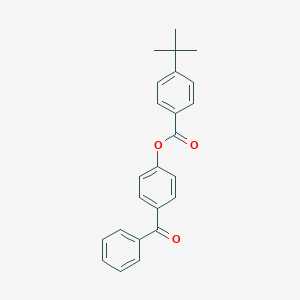
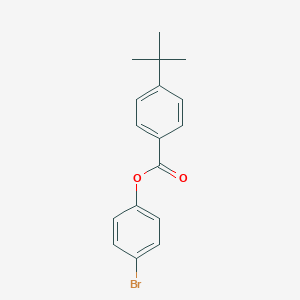
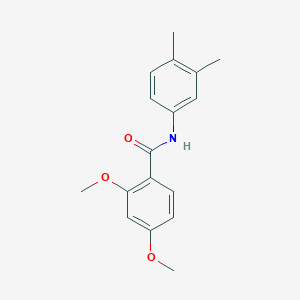
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)